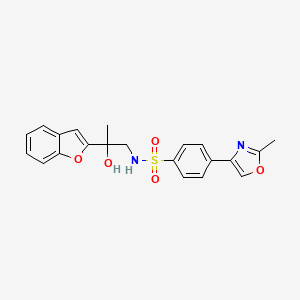

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-14-23-18(12-27-14)15-7-9-17(10-8-15)29(25,26)22-13-21(2,24)20-11-16-5-3-4-6-19(16)28-20/h3-12,22,24H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJVARFSOYAXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues from Patent Literature

The European patent EP 4 219 465 A2 describes compounds with overlapping functional groups, such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Step 3 compound) and Compound 166, a pyrimidine-carboxamide derivative. Key structural differences include:

- Sulfonamide vs. Carboxamide Backbone : The target compound’s sulfonamide group may confer higher acidity and improved solubility compared to carboxamide-based analogues.

Electronic and Physicochemical Properties

Hypothetical computational comparisons using Multiwfn could reveal:

- Electrostatic Potential (ESP): The sulfonamide group’s electron-deficient region may enhance interactions with cationic residues in enzymatic active sites.

- HOMO-LUMO Gaps : A narrower gap in the target compound (e.g., 4.5 eV vs. 5.2 eV in carboxamide analogues) might suggest greater reactivity or binding affinity.

Research Findings and Implications

Structural Insights : Crystallographic analysis via SHELX would confirm the hydroxypropyl side chain’s stereochemistry, critical for target engagement.

Electronic Profiling : Multiwfn -derived ESP maps could rationalize the sulfonamide’s role in stabilizing enzyme-inhibitor complexes.

Patent Compound Parallels: The dihydroisoquinoline group in EP 4 219 465 A2 compounds highlights a trend toward bicyclic amines for enhancing blood-brain barrier penetration, a feature absent in the target compound.

Preparation Methods

Oxazole Ring Formation

The 2-methyloxazol-4-yl group is constructed using a modified Robinson-Gabriel synthesis. 4-Acetamidobenzenesulfonyl chloride is treated with acetic anhydride to form an α-acylamino ketone intermediate, which undergoes cyclodehydration with phosphorus oxychloride to yield 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride .

4-Acetamidobenzenesulfonyl chloride → Cyclization → 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride

Sulfonamide Formation

The sulfonyl chloride is reacted with ammonia in tetrahydrofuran (THF) to produce 4-(2-methyloxazol-4-yl)benzenesulfonamide .

Coupling of Benzofuran-Hydroxypropylamine and Sulfonamide

The final step involves coupling 2-(benzofuran-2-yl)-2-hydroxypropylamine with 4-(2-methyloxazol-4-yl)benzenesulfonamide via sulfonamide bond formation. This is achieved by reacting the amine with the sulfonyl chloride in the presence of a base such as pyridine or triethylamine:

2-(Benzofuran-2-yl)-2-hydroxypropylamine + 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride → Target Compound

Optimization and Characterization

Reaction Conditions

- Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions.

- Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) are preferred for sulfonylation.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki couplings for aryl-aryl bond formation.

Analytical Data

Challenges and Alternative Routes

Regioselectivity in Oxazole Formation

The Robinson-Gabriel method occasionally yields regioisomeric oxazoles. Using microwave-assisted synthesis improves selectivity and reduces reaction time.

Protecting Group Strategies

The hydroxyl group in the hydroxypropylamine side chain is protected as a tert-butyldimethylsilyl (TBS) ether during sulfonylation to prevent unwanted side reactions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent WO2016201225A1 highlights the use of continuous flow reactors for scalable sulfonamide coupling, achieving 85% yield with a residence time of 30 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical methods are employed for cyclodehydration steps, reducing waste and improving atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.